molecular formula C8H10ClNO B1612337 3-(6-Chloropyridin-3-yl)propan-1-ol CAS No. 117528-27-5

3-(6-Chloropyridin-3-yl)propan-1-ol

Cat. No.: B1612337
CAS No.: 117528-27-5
M. Wt: 171.62 g/mol
InChI Key: WVYMRSMUEYGVDQ-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, featuring a chlorinated pyridine ring attached to a propanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-3-yl)propan-1-ol typically involves the reaction of 6-chloropyridine with a suitable propanol derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Chloropyridin-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-3-yl)propan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloropyridin-3-yl)propan-1-ol is unique due to its specific combination of a chlorinated pyridine ring and a propanol group. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields .

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYMRSMUEYGVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555439
Record name 3-(6-Chloropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117528-27-5
Record name 3-(6-Chloropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 0.2 g of LAH in 25 ml of dry THF at 0° C. under nitrogen was added a solution of 1.11 g (5.2 mmol) of ethyl 3-(2-chloropyridin-5-yl)-propionate in 5 ml of THF. The reaction mixture was kept at 3° C.-5° C. for 1 h and quenched with 0.2 ml of water, 0.2 ml of 10% NaOH, and 0.6 ml of water successively. The mixture was filtered through celite (washing with ether) and the filtrate was concentrated in vacuo to yield 0.87 g (theory) of 2-chloro-5-(3-hydroxypropyl)-pyridine as a yellow viscous oil (crude).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
ethyl 3-(2-chloropyridin-5-yl)-propionate
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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